molecular formula C17H15N3O3 B2785332 methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether CAS No. 955976-40-6

methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether

Cat. No.: B2785332
CAS No.: 955976-40-6
M. Wt: 309.325
InChI Key: OSGZNTKFGWNHMI-UHFFFAOYSA-N
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Description

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether is an organic compound that belongs to the class of ethers It features a complex structure with a pyrazole ring substituted with a nitrophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Ether Formation: The final step involves the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of phenol and methyl halide.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether has several scientific research applications:

Mechanism of Action

The exact mechanism of action for methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether is unique due to its specific combination of functional groups and structural features. The presence of both a nitrophenyl group and a methoxyphenyl group attached to the pyrazole ring provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-16(15-5-3-4-6-17(15)23-2)11-19(18-12)13-7-9-14(10-8-13)20(21)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZNTKFGWNHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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